molecular formula C16H12FN3O2 B11979543 N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11979543
M. Wt: 297.28 g/mol
InChI Key: ZKRMZIROQUJMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced quinazolinone structures.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to cell signaling pathways and cancer research due to its ability to interact with specific molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(4-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(4-nitrophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness

N-(4-fluorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12FN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)

InChI Key

ZKRMZIROQUJMID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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